3-(Amino(cyclopropyl)methyl)aniline 3-(Amino(cyclopropyl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565711
InChI: InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2
SMILES: C1CC1C(C2=CC(=CC=C2)N)N
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

3-(Amino(cyclopropyl)methyl)aniline

CAS No.:

Cat. No.: VC13565711

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Amino(cyclopropyl)methyl)aniline -

Specification

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 3-[amino(cyclopropyl)methyl]aniline
Standard InChI InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2
Standard InChI Key FPQAZCNCWNRDOC-UHFFFAOYSA-N
SMILES C1CC1C(C2=CC(=CC=C2)N)N
Canonical SMILES C1CC1C(C2=CC(=CC=C2)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Amino(cyclopropyl)methyl)aniline features a benzene ring substituted at the 3-position with an aminomethyl group bearing a cyclopropane moiety. The IUPAC name, 3-[amino(cyclopropyl)methyl]aniline, reflects this arrangement. The cyclopropane ring introduces significant steric constraints, influencing the compound’s reactivity and interactions with biological targets. The SMILES notation C1CC1C(C2=CC(=CC=C2)N)N\text{C1CC1C(C2=CC(=CC=C2)N)N} and InChIKey FPQAZCNCWNRDOC-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight162.23 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point313.7±17.0C313.7 \pm 17.0^\circ \text{C}
Flash Point170.2±20.4C170.2 \pm 20.4^\circ \text{C}
LogP0.52
Vapor Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg}

The low LogP value suggests moderate hydrophilicity, while the negligible vapor pressure indicates limited volatility at ambient conditions .

Synthesis and Manufacturing

Reductive Amination of Nitroso Intermediates

A transition metal-free method involves reacting nitrosoarenes with methylboronic acid in the presence of triethylphosphite. This approach avoids overmethylation and achieves yields exceeding 80% for N-arylcyclopropylamines . For example, cyclopropylboronic acid reacts with nitrosobenzene derivatives to form the target compound via intermediate imine formation.

Bitopic Ligand Assembly

In dopamine receptor ligand synthesis, 3-(Amino(cyclopropyl)methyl)aniline serves as a primary pharmacophore (PP). Researchers have coupled it with secondary pharmacophores (SPs) like indole or 7-azaindole using trans-cyclopropylmethyl linkers. A representative pathway involves:

  • Oxidation of 2-(aminomethyl)-trans-cyclopropylmethanol to an aldehyde.

  • Reductive amination with NaBH(OAc)3_3 to form the final ligand .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic methods (NMR, HRMS) are employed for purification. The compound’s 1H^1\text{H}-NMR spectrum displays distinct signals for the cyclopropane protons (δ 0.5–1.2 ppm) and aromatic amines (δ 6.5–7.2 ppm) .

Pharmacological Applications

Dopamine Receptor Modulation

3-(Amino(cyclopropyl)methyl)aniline derivatives exhibit selective binding to dopamine D3_3 receptors (D3_3R) over D2_2 receptors (D2_2R). For instance, bitopic ligands incorporating this moiety show D3_3R affinity (Ki=341090nMK_i = 34–1090 \, \text{nM}) and selectivity ratios (D2_2/D3_3) of 7.5–9.1 . The cyclopropane ring enhances conformational rigidity, optimizing interactions with the receptor’s extracellular loops.

Structure-Activity Relationships (SAR)

  • Linker Length: Elongating the alkyl chain between the PP and SP improves hydrophobic interactions, boosting affinity for both D2_2R and D3_3R .

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring (e.g., Br, CN) enhance metabolic stability but reduce solubility .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors (e.g., BTK inhibitors) and antipsychotic agents. Its cyclopropane moiety mitigates oxidative metabolism, improving drug half-lives .

Polymer Chemistry

Incorporating 3-(Amino(cyclopropyl)methyl)aniline into polyamides or polyurethanes enhances thermal stability. The rigid cyclopropane structure reduces chain flexibility, increasing glass transition temperatures (TgT_g) by 20–30°C compared to analogous linear polymers.

Comparative Analysis with Related Compounds

The table below contrasts 3-(Amino(cyclopropyl)methyl)aniline with structurally similar amines:

CompoundMolecular FormulaKey FeaturesApplication
3-BromoanilineC6H6BrN\text{C}_6\text{H}_6\text{BrN}Simple bromo-substitution; high reactivityDye synthesis
CyclopropylamineC3H7N\text{C}_3\text{H}_7\text{N}Small ring strain; versatile alkylation agentAgrochemistry
4-(Cyclopropylmethyl)anilineC10H13N\text{C}_{10}\text{H}_{13}\text{N}Para-substitution; lower steric hindrancePolymer crosslinkers

The cyclopropane group in 3-(Amino(cyclopropyl)methyl)aniline confers unique steric and electronic properties absent in simpler analogues .

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